8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid is a heterocyclic compound that features a unique structure combining a benzene ring, a cycloheptane ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable precursor followed by cyclization and thiazole formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate: A closely related compound with similar structural features.
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-one: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10BrNO2S |
---|---|
Molecular Weight |
324.19 g/mol |
IUPAC Name |
12-bromo-5-thia-3-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO2S/c14-8-4-5-9-7(6-8)2-1-3-10-11(9)15-12(18-10)13(16)17/h4-6H,1-3H2,(H,16,17) |
InChI Key |
ZYKPHJMANREFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C3=C(C1)SC(=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.